2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran
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Overview
Description
2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C15H25ClO2. This compound is characterized by a tetrahydropyran ring structure with a 10-chloro-3-decynyl group attached via an oxygen atom. It is a versatile compound with various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 10-chloro-3-decyn-1-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 10-chloro-3-decynyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but without the 10-chloro-3-decynyl group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: A related compound with a bromoethoxy group instead of the 10-chloro-3-decynyl group.
Uniqueness
2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the 10-chloro-3-decynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
71673-29-5 |
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Molecular Formula |
C15H25ClO2 |
Molecular Weight |
272.81 g/mol |
IUPAC Name |
(2R)-2-(10-chlorodec-3-ynoxy)oxane |
InChI |
InChI=1S/C15H25ClO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-3,5,7-14H2/t15-/m0/s1 |
InChI Key |
PFKZTZZEEPSIAA-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)OCCC#CCCCCCCCl |
Canonical SMILES |
C1CCOC(C1)OCCC#CCCCCCCCl |
Origin of Product |
United States |
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